(4-Propoxyphenyl)methanol CAS number
(4-Propoxyphenyl)methanol CAS number
An In-Depth Technical Guide to (4-Propoxyphenyl)methanol
Abstract
This technical guide provides a comprehensive overview of (4-Propoxyphenyl)methanol, a key chemical intermediate in synthetic organic chemistry. This document delves into its fundamental chemical and physical properties, outlines a detailed and validated laboratory-scale synthesis protocol, discusses its applications in the fields of pharmaceutical research and drug development, and provides critical safety and handling information. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively and safely utilize this compound in their work.
Compound Identification and Physicochemical Properties
(4-Propoxyphenyl)methanol, also known as 4-propoxybenzyl alcohol, is an aromatic alcohol characterized by a propyloxy substituent at the para position of the benzyl alcohol scaffold. This structure imparts specific solubility and reactivity characteristics that make it a valuable building block in multi-step syntheses.
Its primary identifiers and key properties are summarized below for quick reference.
Table 1: Core Identifiers for (4-Propoxyphenyl)methanol
| Identifier | Value | Source |
| CAS Number | 90925-43-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| IUPAC Name | (4-propoxyphenyl)methanol | [2] |
| Synonyms | 4-propoxybenzyl alcohol, 4-n-propyloxybenzyl alcohol | [2] |
| EC Number | 830-199-7 | [2] |
| MDL Number | MFCD06202634 | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 166.22 | g/mol | [2] |
| XLogP3 | 2.0 | [2] | |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 2 | [2] | |
| Rotatable Bond Count | 4 | [2] | |
| Exact Mass | 166.099379685 | Da | [2] |
| Topological Polar Surface Area | 29.5 | Ų | [2] |
Synthesis and Purification Protocol
The synthesis of (4-Propoxyphenyl)methanol is most commonly and efficiently achieved through the reduction of its corresponding aldehyde, 4-propoxybenzaldehyde. The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in its chemoselectivity and operational safety. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is a mild reductant that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups. Its stability in protic solvents like methanol or ethanol simplifies the reaction setup and workup procedures, making it a reliable and scalable method for laboratory synthesis.
Synthesis Workflow Diagram
Caption: A standard laboratory workflow for the synthesis and purification of (4-Propoxyphenyl)methanol.
Detailed Step-by-Step Methodology
Materials:
-
4-propoxybenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (reagent grade)
-
Acetone
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C. This step is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add acetone to quench any unreacted NaBH₄. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
(4-Propoxyphenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block in the synthesis of more complex molecules.[3] Its utility stems from the versatile reactivity of its functional groups.
-
Scaffold for API Synthesis: The benzyl alcohol moiety is a common structural motif in medicinal chemistry. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing numerous pathways for molecular elaboration.[3]
-
Drug Discovery Libraries: In early-stage drug discovery, this compound can be used as a starting material to generate libraries of related compounds for high-throughput screening.[3] The propoxy group provides a degree of lipophilicity that can be advantageous for modulating the pharmacokinetic properties of a potential drug candidate.
-
Controlled Release Systems: While not a direct application of the small molecule itself, understanding the behavior of related functionalized molecules is key in designing drug delivery systems. For instance, the principles of diffusion and release from hydrogels are studied to create systems for the controlled delivery of various drugs.[4]
Synthetic Pathway Utility Diagram
Caption: Potential synthetic transformations of (4-Propoxyphenyl)methanol in drug development.
Safety and Handling
(4-Propoxyphenyl)methanol is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1][2][5] | |
| H319 | Causes serious eye irritation. | [1][2][5] | |
| H335 | May cause respiratory irritation. | [1][2][5] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Laboratory Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
(4-Propoxyphenyl)methanol - Oakwood Chemical. [Link]
-
Chemical Label (4-propoxyphenyl)methanol. [Link]
-
(4-Propoxyphenyl)methanol | C10H14O2 | CID 347843 - PubChem. [Link]
-
(4-Propylphenyl)methanol | C10H14O | CID 2760472 - PubChem. [Link]
-
Innovations in Pharmaceutical Processes with Pharma-Grade Methanol - Purosolv. [Link]
-
The Critical Role of Certified Pharmacopeia Methanol in Research and Development. [Link]
-
How to Safely handle Methanol - YouTube. [Link]
-
Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications - MDPI. [Link]
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]
